(E/Z)-Ensifentrine

Catalog No.
S541894
CAS No.
298680-25-8
M.F
C26H31N5O4
M. Wt
477.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E/Z)-Ensifentrine

CAS Number

298680-25-8

Product Name

(E/Z)-Ensifentrine

IUPAC Name

2-[9,10-dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea

Molecular Formula

C26H31N5O4

Molecular Weight

477.6 g/mol

InChI

InChI=1S/C26H31N5O4/c1-15-10-16(2)24(17(3)11-15)29-23-14-20-19-13-22(35-5)21(34-4)12-18(19)6-8-30(20)26(33)31(23)9-7-28-25(27)32/h10-14H,6-9H2,1-5H3,(H3,27,28,32)

InChI Key

CSOBIBXVIYAXFM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

RPL-554; RPL-554; RPL-554; LS-193,855; LS 193,855; LS 193,855; LS193855; LS193855; LS-193855.

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2CCNC(=O)N)OC)OC)C

The exact mass of the compound Ensifentrine is 477.2376 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(E/Z)-Ensifentrine is a first-in-class, selective, dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4), developed for inhaled delivery. This dual mechanism is designed to provide both direct bronchodilation through PDE3 inhibition in airway smooth muscle and anti-inflammatory effects via PDE4 inhibition in immune cells. Its primary application is in the research and development of treatments for obstructive airway diseases like Chronic Obstructive Pulmonary Disease (COPD), where it addresses both bronchoconstriction and underlying inflammation with a single molecule.

Procuring a selective PDE3 inhibitor (e.g., milrinone) or a selective PDE4 inhibitor (e.g., roflumilast) fails to replicate Ensifentrine's integrated bifunctional profile. A PDE3-only substitute lacks the critical anti-inflammatory action of PDE4 inhibition, while a PDE4-only substitute misses the potent, direct bronchodilator effect from PDE3 inhibition. Older, non-selective inhibitors like theophylline have different mechanisms, a narrower therapeutic index, and are not suitable for reproducing the specific, targeted effects of Ensifentrine. The specific balance of PDE3/PDE4 activity and its formulation for inhalation are key to its documented performance, making substitution with near-analogs or other in-class compounds unreliable for targeted research.

Defined Dual-Target Inhibition Profile Unachievable with Single-Target Alternatives

Ensifentrine demonstrates a distinct, selective dual inhibition profile, potently inhibiting PDE3 while also inhibiting PDE4. In enzyme activity assays, it inhibited recombinant human PDE3A and PDE3B with IC50 values of 0.25 nM and 0.29 nM, respectively, and PDE4B2 with an IC50 of 290 nM. This contrasts sharply with selective inhibitors like roflumilast, which primarily targets PDE4, or milrinone, which targets PDE3, neither of which can offer this specific dual activity from a single molecule.

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound DataPDE3A: 0.25 nM; PDE3B: 0.29 nM; PDE4B2: 290 nM
Comparator Or BaselineSelective PDE3 inhibitors (lack PDE4 activity); Selective PDE4 inhibitors (lack PDE3 activity)
Quantified DifferenceEnsifentrine possesses a specific, dual-action ratio of PDE3 and PDE4 inhibition.
ConditionsIn vitro enzyme activity assays with recombinant human phosphodiesterases.

This balanced dual inhibition is the basis for its combined bronchodilator and anti-inflammatory effects, a profile that cannot be replicated by procuring a single-target PDE inhibitor.

Demonstrated Functional Anti-Inflammatory Effect on Airway Neutrophils

In a clinical model of COPD-like inflammation, inhaled Ensifentrine (approx. 1.5 mg once daily for 6 days) produced statistically significant reductions in key inflammatory cells in sputum compared to placebo. Following an LPS challenge in healthy volunteers, Ensifentrine treatment led to a 40% reduction in neutrophils (ratio vs. placebo: 0.60). This anti-inflammatory effect, driven by PDE4 inhibition, is a key differentiator from purely bronchodilator compounds and older, less specific agents.

Evidence DimensionReduction in Sputum Neutrophil Count (%)
Target Compound Data40% reduction vs. placebo
Comparator Or BaselinePlacebo (ratio of Ensifentrine/Placebo = 0.60)
Quantified DifferenceStatistically significant reduction in a key inflammatory cell type implicated in COPD.
ConditionsIn vivo study in healthy volunteers with LPS-induced airway inflammation.

For studies focused on the inflammatory component of respiratory disease, Ensifentrine provides a quantifiable, non-steroidal anti-inflammatory effect that selective PDE3 inhibitors or standard bronchodilators lack.

Clinically-Relevant Improvement in Lung Function (FEV1)

In Phase 3 clinical trials (ENHANCE-1 and ENHANCE-2), nebulized Ensifentrine demonstrated statistically significant and clinically meaningful improvements in lung function. When used as a monotherapy in patients with moderate-to-severe COPD, Ensifentrine improved the average FEV1 (Forced Expiratory Volume in 1 second) by 93 mL from baseline at week 12 compared to placebo. The peak improvement in FEV1 was 154 mL over baseline, an effect magnitude comparable to standard-of-care bronchodilators.

Evidence DimensionImprovement in Average FEV1 from Baseline (mL)
Target Compound Data93 mL improvement at 12 weeks
Comparator Or BaselinePlacebo
Quantified Difference93 mL
ConditionsPhase 3 clinical trials (ENHANCE) in patients with moderate-to-severe COPD not on other maintenance therapy.

This provides robust, quantitative evidence of its efficacy as a bronchodilator, justifying its selection for studies requiring a reliable and clinically validated agent for improving airflow.

Benchmark for Novel Dual-Mechanism Respiratory Compounds

Given its well-characterized dual PDE3/PDE4 inhibition profile and extensive clinical data, Ensifentrine serves as an essential benchmark for validating new compounds intended to provide both bronchodilator and anti-inflammatory effects.

Investigating Combined Anti-Inflammatory and Bronchodilator Pathways in COPD Models

For preclinical or translational studies aiming to dissect the interplay between airway smooth muscle relaxation and immune cell modulation, Ensifentrine is the appropriate tool. Its proven ability to reduce inflammatory cell counts and improve FEV1 allows for the reliable investigation of this dual pathway.

In Vitro and Ex Vivo Studies of Airway Smooth Muscle Relaxation

Ensifentrine's potent inhibition of PDE3 makes it a suitable agent for in vitro studies on isolated airway tissues or cell cultures to explore mechanisms of smooth muscle relaxation. Its documented efficacy provides a strong foundation for mechanistic experiments.

Formulation Development for Inhaled Therapeutics

As a compound successfully formulated for nebulized delivery with a defined pharmacokinetic profile, Ensifentrine can be used as a model compound in the development and testing of new inhalation delivery systems and formulation technologies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

477.23760449 Da

Monoisotopic Mass

477.23760449 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3E3D8T1GIX

Mechanism of Action

Ensifentrine is a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4); it is also an activator of the cystic fibrosis transmembrane conductance regulator (CFTR). This drug has bronchodilatory and anti-inflammatory properties due to the dual inhibition; it also has mucous viscosity reduction and improved mucociliary clearance effects due to the CFTR activation. Ensifentrine is currently being investigated against COPD, cystic fibrosis, asthma, other respiratory diseases, and COVID-19.

Wikipedia

Ensifentrine

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 04-14-2024
1: Calzetta L, Cazzola M, Page CP, Rogliani P, Facciolo F, Matera MG. Pharmacological characterization of the interaction between the dual phosphodiesterase (PDE) 3/4 inhibitor RPL554 and glycopyrronium on human isolated bronchi and small airways. Pulm Pharmacol Ther. 2015 Jun;32:15-23. doi: 10.1016/j.pupt.2015.03.007. Epub 2015 Apr 18. PubMed PMID: 25899618.
2: Franciosi LG, Diamant Z, Banner KH, Zuiker R, Morelli N, Kamerling IM, de Kam ML, Burggraaf J, Cohen AF, Cazzola M, Calzetta L, Singh D, Spina D, Walker MJ, Page CP. Efficacy and safety of RPL554, a dual PDE3 and PDE4 inhibitor, in healthy volunteers and in patients with asthma or chronic obstructive pulmonary disease: findings from four clinical trials. Lancet Respir Med. 2013 Nov;1(9):714-27. doi: 10.1016/S2213-2600(13)70187-5. Epub 2013 Oct 25. PubMed PMID: 24429275.
3: Wedzicha JA. Dual PDE 3/4 inhibition: a novel approach to airway disease? Lancet Respir Med. 2013 Nov;1(9):669-70. doi: 10.1016/S2213-2600(13)70211-X. Epub 2013 Oct 25. PubMed PMID: 24429260.
4: Calzetta L, Page CP, Spina D, Cazzola M, Rogliani P, Facciolo F, Matera MG. Effect of the mixed phosphodiesterase 3/4 inhibitor RPL554 on human isolated bronchial smooth muscle tone. J Pharmacol Exp Ther. 2013 Sep;346(3):414-23. doi: 10.1124/jpet.113.204644. Epub 2013 Jun 13. PubMed PMID: 23766543.
5: Gross N. The COPD pipeline XX. COPD. 2013 Feb;10(1):104-6. doi: 10.3109/15412555.2013.766103. PubMed PMID: 23413896.
6: Gross NJ. The COPD Pipeline XIV. COPD. 2012 Feb;9(1):81-3. doi: 10.3109/15412555.2012.646587. PubMed PMID: 22292600.
7: Boswell-Smith V, Spina D, Oxford AW, Comer MB, Seeds EA, Page CP. The pharmacology of two novel long-acting phosphodiesterase 3/4 inhibitors, RPL554 [9,10-dimethoxy-2(2,4,6-trimethylphenylimino)-3-(n-carbamoyl-2-aminoethyl)-3,4,6, 7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one] and RPL565 [6,7-dihydro-2-(2,6-diisopropylphenoxy)-9,10-dimethoxy-4H-pyrimido[6,1-a]isoquino lin-4-one]. J Pharmacol Exp Ther. 2006 Aug;318(2):840-8. Epub 2006 May 8. PubMed PMID: 16682455.

Explore Compound Types